4,7-Dichloroquinoline

Catalog No.
S572946
CAS No.
86-98-6
M.F
C9H5Cl2N
M. Wt
198.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dichloroquinoline

CAS Number

86-98-6

Product Name

4,7-Dichloroquinoline

IUPAC Name

4,7-dichloroquinoline

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

InChI

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H

InChI Key

HXEWMTXDBOQQKO-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl

Synonyms

4,7-Dichlrorquinoline

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)Cl

4,7-Dichloroquinoline is a heterocyclic compound characterized by its two-ring structure, consisting of a quinoline core with two chlorine substituents at the 4 and 7 positions. Its molecular formula is C9H5Cl2NC_9H_5Cl_2N, and it has a molecular weight of approximately 198.05 g/mol. This compound serves as an important intermediate in the synthesis of various antimalarial drugs, including chloroquine and hydroxychloroquine, which are used in the treatment of malaria and autoimmune diseases such as lupus .

  • Toxicity: Limited data exists on the specific toxicity of 4,7-Dichloroquinoline. However, due to the presence of chlorine atoms, it is advisable to handle it with caution, as chlorinated aromatic compounds can have irritant and potentially harmful effects [].
  • Flammability: Data on flammability is unavailable, but as an organic compound, it is likely combustible.
  • Reactivity: Can react with strong oxidizing agents and strong bases [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling 4,7-Dichloroquinoline.
  • Follow proper disposal procedures for organic waste.

Precursor for Antimalarial Drugs

One primary application of 4,7-Dichloroquinoline is as a starting material in the synthesis of chloroquine and its analogs []. Chloroquine is a well-established antimalarial drug used for the treatment and prevention of malaria caused by Plasmodium falciparum []. However, the emergence of chloroquine-resistant Plasmodium strains has limited its effectiveness in some regions []. Research continues to explore the development of new antimalarial drugs based on modified chloroquine structures, potentially utilizing 4,7-dichloroquinoline as a starting point.

Synthesis of Antimicrobial Agents

4,7-Dichloroquinoline has also been used as a building block in the synthesis of novel antimicrobial agents. Studies have explored its potential in the development of hybrid aminoquinoline-triazine derivatives and oxazolidinones, both exhibiting in vitro efficacy against various bacterial strains []. These findings suggest the potential of 4,7-dichloroquinoline as a platform for further exploration and development of new broad-spectrum antibiotics.

Other Research Applications

Beyond its role as a precursor molecule, 4,7-dichloroquinoline has been involved in various other scientific research endeavors. Studies have investigated its potential as an intermediate for the synthesis of compounds with diverse activities, including antileishmanial and cholinesterase inhibitory effects []. However, further research is needed to fully understand the therapeutic potential of these derived compounds.

4,7-Dichloroquinoline exhibits significant reactivity due to the presence of chlorine atoms. The chlorine atom at the 4-position is particularly reactive in nucleophilic aromatic substitution reactions, allowing for selective substitution to form various derivatives. For example, when reacted with specific primary amines, high yields of chloroquine can be achieved . Additionally, it can undergo reactions with acetic acid and thiosemicarbazide, leading to the formation of new compounds with potential biological activities .

Research indicates that 4,7-dichloroquinoline possesses notable biological activities. It has been studied for its potential as an antimalarial agent and has shown efficacy in inhibiting the growth of Plasmodium species, which are responsible for malaria. Moreover, derivatives of this compound have been explored for their anticancer properties and ability to modulate immune responses .

The synthesis of 4,7-dichloroquinoline can be achieved through several methods:

  • Condensation Reaction: A common method involves condensing 3-chloroaniline with the diethyl ester of oxaloacetic acid under mildly acidic conditions to form an imine, which is then cyclized to create the pyridine ring. Subsequent hydrolysis and decarboxylation yield the desired product .
  • Gould–Jacobs Reaction: This alternative method constructs the pyridine ring from 3-chloroaniline through a series of reactions involving chlorination and subsequent modifications .
  • Phosphorus Oxychloride Method: In this method, 4-hydroxy-7-chloroquinoline is treated with phosphorus oxychloride under reflux conditions to produce 4,7-dichloroquinoline with yields around 89.5% .

4,7-Dichloroquinoline is primarily utilized as an intermediate in the pharmaceutical industry for the production of antimalarial drugs like chloroquine phosphate and hydroxychloroquine sulfate. Beyond its role in existing medications, it continues to be a subject of research for developing new drug candidates targeting various diseases . Its derivatives are also being investigated for applications in cancer therapy and other therapeutic areas.

Studies have shown that 4,7-dichloroquinoline interacts with various biological targets. For instance, its reaction with thiosemicarbazide leads to compounds that may exhibit enhanced biological activity compared to their precursors . Additionally, interaction studies involving phenolic compounds have revealed insights into its reactivity and potential applications in drug development .

Several compounds share structural similarities with 4,7-dichloroquinoline. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
ChloroquineContains a 4-amino groupAntimalarialWell-established clinical use
HydroxychloroquineHydroxy group at position 4Antimalarial & anti-inflammatoryUsed in autoimmune diseases
AmodiaquineContains an amino groupAntimalarialEffective against resistant strains
8-AminoquinolineAmino group at position 8AntimicrobialDifferent positioning affects activity
QuinolineBase structure without chlorine substitutionsVaried biological activitiesLess potent than chlorinated analogs

Uniqueness: The presence of two chlorine atoms at specific positions makes 4,7-dichloroquinoline particularly reactive and versatile for further chemical modifications compared to its analogs.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.6

LogP

3.57 (LogP)

Appearance

Solid powder

Melting Point

93.0 °C

UNII

Z61O2HEQ2J

GHS Hazard Statements

Aggregated GHS information provided by 63 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.06%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14.29%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-98-6
12365-92-3

Wikipedia

4,7-dichloroquinoline

General Manufacturing Information

Quinoline, 4,7-dichloro-: ACTIVE

Dates

Modify: 2023-08-15

3-phenyl-4-chloro- and 3-phenyl-4,7-dichloroquinoline

R C ELDERFIELD, J B WRIGHT
PMID: 20990974   DOI: 10.1021/ja01211a043

Abstract




Synthesis of monoalkyl-substituted diamines and their condensation products with 4,7-dichloroquinoline

D E PEARSON, W H JONES, A C COPE
PMID: 20990956   DOI: 10.1021/ja01211a025

Abstract




Synthesis, cytotoxicity and antileishmanial activity of some N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines

Elaine S Coimbra, Rafael Carvalhaes, Richard M Grazul, Patricia A Machado, Marcos V N De Souza, Adilson D Da Silva
PMID: 20337783   DOI: 10.1111/j.1747-0285.2010.00962.x

Abstract

We report herein the condensation of 4,7-dichloroquinoline (1) with tryptamine (2) and D-tryptophan methyl ester (3). Hydrolysis of the methyl ester adduct (5) yielded the free acid (6). The compounds were evaluated in vitro for activity against four different species of Leishmania promastigote forms and for cytotoxic activity against Kb and Vero cells. Compound (5) showed good activity against the Leishmania species tested, while all three compounds displayed moderate activity in both Kb and Vero cells.


New bioactive compounds from Aloe hijazensis

Howaida I Abd-Alla, Mohamed Shaaban, Khaled A Shaaban, Nagat S Abu-Gabal, Nagwa M M Shalaby, Hartmut Laatsch
PMID: 19521919   DOI: 10.1080/14786410802242851

Abstract

The chemical constituents and biological activities of leaves and roots of Aloe hijazensis, collected in Saudi Arabia, are reported here for the first time. Twenty-two compounds were obtained, among them eight hydroxyquinones: aloe-emodin (1), emodin (2), chrysophanol (3), aloesaponarin II 3-methyl ether (4), ziganein (5), ziganein-5-methyl ether (6a), aloesaponarin I (7) and chrysophanein (8), the dihydro-isocoumarin feralolide (9), 4,7-dichloro-quinoline (10), the triterpene lupeol (11), the anthrone aloin (12), three aloenin derivatives, aloenin (13) ethylidene-aloenin (14), and aloenin B (15), four flavonoids, quercetin (16), kaempferol (17) cosmosiin (18) and isovitexin (19), and cinnamic acid (20) and two further analogues, caffeic acid (21) and ferulic acid (22). While 15 of the isolated compounds were found in the leaves, 12 were isolated from roots of the plant. Compounds 6a and 10 are reported as new natural constituents, while the compounds 4, 5, 8, and 18 are reported here for the first time from Aloe spp. The structures of the compounds were deduced by intensive studies of their UV, NMR, MS data and by comparison with related structures. The biological activity of plant extracts was studied against various microbial strains, and potent anti-bacterial and anti-fungal activities were found. [image omitted] [image omitted].


An intermediate for chloroquine analogs: (E)-2-(4,7-dichloro-2-quinolinyl)-3-(dimethylamino)-2-propenal

J T Mague, D De, D J Krogstad
PMID: 7576368   DOI: 10.1107/s0108270195000151

Abstract

The title compound C14H12C12N2O, has been shown to have an E configuration about the double bond in the propenal moiety. Significant delocalization of the lone pair on the N atom of the dimethylamino group into the pi system of this moiety is indicated by the planarity about this N atom.


Allergic contact dermatitis from 4,7-dichloroquinoline

F C Pickering, F A Ive
PMID: 6213361   DOI: 10.1111/j.1600-0536.1982.tb04215.x

Abstract




Efficacy and safety evaluation of a novel trioxaquine in the management of cerebral malaria in a mouse model

Onyango C Odhiambo, Hannah N Wamakima, Gabriel N Magoma, Peter G Kirira, Bonface J Malala, Francis T Kimani, Francis W Muregi
PMID: 28673299   DOI: 10.1186/s12936-017-1917-6

Abstract

The emergence of multidrug-resistant strains of Plasmodium falciparum poses a great threat of increased fatalities in cases of cerebral and other forms of severe malaria infections in which parenteral artesunate monotherapy is the current drug of choice. The study aimed to investigate in a mouse model of human cerebral malaria whether a trioxaquine chemically synthesized by covalent linking of a 4,7-dichloroquinoline pharmacophore to artesunate through a recent drug development approach termed 'covalent bitherapy' could improve the curative outcomes in cerebral malaria infections.
Human cerebral malaria rodent model, the C57BL/6 male mice were infected intraperitoneally (ip) with Plasmodium berghei ANKA and intravenously (iv) treated with the trioxaquine from day 8 post-infection (pi) at 12.5 and 25 mg/kg, respectively, twice a day for 3 days. Treatments with the trioxaquine precursors (artesunate and 4,7-dichloroquine), and quinine were also included as controls. In vivo safety evaluation for the trioxaquine was done according to Organization for Economic Co-operation and Development (OECD) guidelines 423, where female Swiss albino mice were orally administered with either 300 or 2000 mg/kg of the trioxaquine and monitored for signs of severity, and or mortality for 14 days post-treatment.
The trioxaquine showed a potent and a rapid antiplasmodial activity with 80% parasite clearance in the first 24 h for the two dosages used. Long-term parasitaemia monitoring showed a total parasite clearance as the treated mice survived beyond 60 days post-treatment, with no recrudescence observed. Artesunate treated mice showed recrudescence 8 days post-treatment, with all mice in this group succumbing to the infection. Also, 4,7-dichloroquinoline and quinine did not show any significant parasitaemia suppression in the first 24 h post-treatment, with the animals succumbing to the infection.
Covalent bitherapy proves to be a viable source of urgently needed new anti-malarials for management of cerebral malaria, and this polypharmacology approach could be a potential strategy to protect artesunate from parasite resistance and in potentially improving clinical outcomes in severe forms of malaria infections.


Direct synthesis of 4-organylsulfenyl-7-chloro quinolines and their toxicological and pharmacological activities in Caenorhabditis elegans

Willian G Salgueiro, Maurício C D F Xavier, Luis Fernando B Duarte, Daniela F Câmara, Daiandra A Fagundez, Ana Thalita G Soares, Gelson Perin, Diego Alves, Daiana Silva Avila
PMID: 24561673   DOI: 10.1016/j.ejmech.2014.01.037

Abstract

We describe herein our results on the synthesis and biological properties in Caenorhabditis elegans of a range of 4-organylsulfenyl-7-chloroquinolines. This class of compounds have been easily synthesized in high yields by direct reaction of 4,7-dichloroquinoline with organylthiols using DMSO as solvent at room temperature under air atmosphere and tolerates a range of substituents in the organylsulfenyl moiety. We have performed a toxicological and pharmacological screening of the synthesized 4-organylsulfenyl-7-chloroquinolines in vivo in C. elegans acutely exposed to these compounds, under per se and stress conditions. Hence, we determined the lethal dose 50% (LD50), in order to choose a nonlethal concentration (10 μM) and verified that at that concentration some of the compounds depicted protective action against the induced damage inflicted by paraquat, a superoxide generator. Two compounds (3c and 3h) reduced the toxicity inflicted by paraquat above survival, reproduction and longevity of the worms, at least in part, by reducing the reactive oxygen species (ROS) generated by the toxicant exposure. Besides, these compounds increased the quantities of superoxide dismutase (SOD-3::GFP) and catalase (CTL-1,2,3::GFP), antioxidant enzymes. We concluded that the protective effects of the compounds observed in this study might have been a hormetic response dependent of the transcriptional factor DAF-16/FOXO, causing a non-lethal oxidative stress that protects against the subsequently damage induced by paraquat.


Explore Compound Types